2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal

Catalog No.
S13663652
CAS No.
M.F
C10H19NO2
M. Wt
185.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyp...

Product Name

2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal

IUPAC Name

2-[1-(aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

InChI

InChI=1S/C10H19NO2/c1-8-3-4-10(5-8,6-11)9(2,13)7-12/h7-8,13H,3-6,11H2,1-2H3

InChI Key

MZWGCHJYGSGBSA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(CN)C(C)(C=O)O

2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal is an organic compound that features a cyclopentyl ring with an aminomethyl substituent and a hydroxypropanal moiety. Its molecular formula is C10H19NO2C_{10}H_{19}NO_2, and it has a molecular weight of approximately 185.26 g/mol. The structure includes a hydroxyl group attached to a carbon atom adjacent to an aldehyde group, which is characteristic of hydroxypropanals. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and functional groups.

, including:

  • Aldol Condensation: The aldehyde group can react with other carbonyl compounds to form β-hydroxy aldehydes or ketones.
  • Nucleophilic Substitution: The aminomethyl group can engage in nucleophilic attacks, forming new bonds with electrophiles.
  • Redox Reactions: The hydroxyl group can undergo oxidation or reduction, influencing the compound's reactivity in biological systems.

Research indicates that 2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal may exhibit significant biological activity. Its structure allows for interactions with various biological macromolecules, potentially influencing biochemical pathways. The aminomethyl group could facilitate hydrogen bonding and electrostatic interactions, while the hydroxypropanal moiety may participate in redox reactions, contributing to its biological effects. Studies are ongoing to explore its role in pharmacology and biochemistry, particularly regarding its therapeutic potential.

The synthesis of 2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal typically involves several key steps:

  • Formation of the Cyclopentyl Ring: This can be achieved through cyclization reactions using suitable precursors.
  • Introduction of the Aminomethyl Group: This step often involves nucleophilic substitution reactions where an amine reacts with a halogenated cyclopentyl derivative.
  • Addition of the Hydroxypropanal Moiety: The final step may involve aldol condensation or similar reactions to attach the hydroxypropanal group.

Industrial production may optimize these steps by controlling reaction conditions such as temperature, pressure, and catalyst use to enhance yield and purity.

2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal has diverse applications across various fields:

  • Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules.
  • Biology: Investigated for its potential roles in biochemical pathways and interactions with biological macromolecules.
  • Medicine: Explored for therapeutic properties and as a precursor for drug development.
  • Industry: Utilized in the production of specialty chemicals and materials.

Studies on the interactions of 2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal with biological targets are crucial for understanding its mechanism of action. The compound's aminomethyl group can interact with proteins and enzymes through hydrogen bonds, while the hydroxypropanal moiety may form covalent bonds or participate in redox reactions. These interactions are essential for elucidating its potential therapeutic effects and biological roles.

Similar Compounds: Comparison

Several compounds exhibit structural similarities to 2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal. Here are some notable examples:

  • 2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid hydrochloride
  • 2-Amino-2-methyl-1-propanol
  • 3-(Methylamino)propylamine

Comparison Highlights

Compound NameStructural FeaturesUnique Characteristics
2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid hydrochlorideContains acetic acid moietyMore acidic properties
2-Amino-2-methyl-1-propanolSimple amino alcohol structureLacks cyclopentyl ring
3-(Methylamino)propylamineLinear structureNo hydroxyl or aldehyde groups

The presence of both the aminomethyl and hydroxypropanal groups in 2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal sets it apart from these similar compounds, providing unique reactivity and potential applications not found in others.

This comprehensive overview underscores the significance of 2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal in chemical research, highlighting its synthesis methods, biological activity, applications, and comparisons with structurally similar compounds.

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

185.141578849 g/mol

Monoisotopic Mass

185.141578849 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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